![molecular formula C20H16N2O3 B5145628 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5145628.png)
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. In
Mécanisme D'action
The mechanism of action of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by suppressing the expression of various oncogenic proteins. The anti-inflammatory and anti-oxidant effects of the compound are attributed to its ability to inhibit the activity of various pro-inflammatory enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also reduces oxidative stress by increasing the activity of various anti-oxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, it has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-oxidant properties. It is also relatively easy to synthesize and purify, making it a suitable candidate for further studies. However, there are some limitations to its use in lab experiments. For example, the compound has poor solubility in water, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may hinder the development of more effective therapeutic strategies.
Orientations Futures
There are several future directions for the study of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione. Firstly, further studies are needed to elucidate the exact mechanism of action of the compound, which may help in the development of more effective therapeutic strategies. Secondly, more studies are needed to investigate the potential of the compound in the treatment of other diseases such as neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases. Thirdly, the development of more potent analogs of the compound may lead to the discovery of novel therapeutic agents with improved efficacy and bioavailability. Finally, the use of advanced drug delivery systems may enhance the bioavailability and therapeutic efficacy of the compound in vivo.
Conclusion:
In conclusion, 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic compound with potential therapeutic applications in various diseases. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for further studies. However, more research is needed to fully understand its mechanism of action and to develop more effective therapeutic strategies.
Méthodes De Synthèse
The synthesis of 2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves the reaction of 2-methoxybenzylamine with 1H-benzo[de]isoquinoline-1,3(2H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-{[(2-methoxyphenyl)amino]methyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It also exhibits anti-inflammatory, anti-oxidant, and anti-diabetic properties, making it a potential candidate for the treatment of various inflammatory and metabolic disorders.
Propriétés
IUPAC Name |
2-[(2-methoxyanilino)methyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-25-17-11-3-2-10-16(17)21-12-22-19(23)14-8-4-6-13-7-5-9-15(18(13)14)20(22)24/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRYAOBFKMARAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyanilino)methyl]-1H-benzo[DE]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-bromo-4-chlorophenoxy)butyl]pyrrolidine](/img/structure/B5145555.png)

![methyl N-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-L-isoleucinate](/img/structure/B5145564.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(2-methylphenyl)amino]-2-propanol}](/img/structure/B5145568.png)
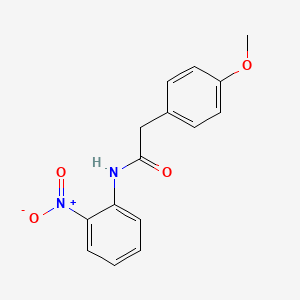


![5-imino-6-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5145583.png)
![N-(2-cyanophenyl)-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5145596.png)
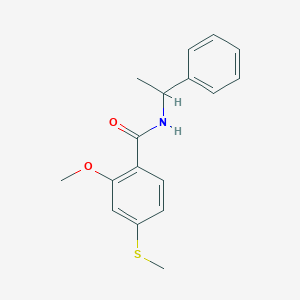
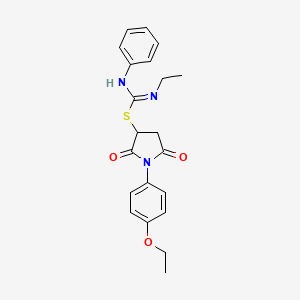
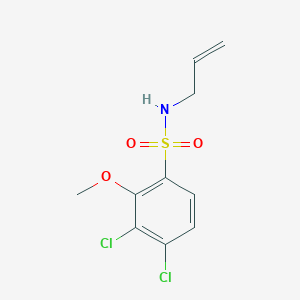
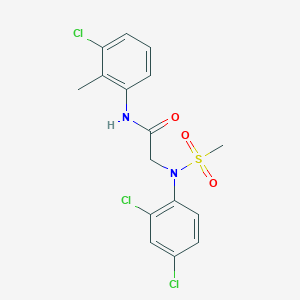
![4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine hydrochloride](/img/structure/B5145634.png)